molecular formula C11H15N3O3S2 B2632244 Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate CAS No. 875019-91-3

Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate

Cat. No.: B2632244
CAS No.: 875019-91-3
M. Wt: 301.38
InChI Key: WBECVCQCYVIFFO-UHFFFAOYSA-N
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Description

Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate is a synthetic organic compound characterized by a butanoate ester backbone functionalized with a 4-oxo group and a 1,3-thiazol-2-ylcarbamothioylamino substituent.

Properties

IUPAC Name

propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S2/c1-2-6-17-9(16)4-3-8(15)13-10(18)14-11-12-5-7-19-11/h5,7H,2-4,6H2,1H3,(H2,12,13,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBECVCQCYVIFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCC(=O)NC(=S)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate typically involves the reaction of a thiazole derivative with a butanoate ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiazole ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate has numerous applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, several structurally related esters and heterocyclic compounds are listed in and . Below is a comparative analysis based on functional groups and structural motifs:

Table 1: Key Features of Selected Compounds

Compound Name Functional Groups Structural Complexity Potential Applications
Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate Ester, ketone, thiourea, thiazole High Hypothesized medicinal use
Propyl butanoate () Simple ester Low Flavoring agents, solvents
Ethyl propenoate () Ester, alkene Moderate Polymer precursors
β-Phenethyl n-butanoate () Ester, phenyl group Moderate Fragrances, cosmetics
cis-3,7-Dimethyl-2,6-octadien-1-yl butanoate () Ester, terpene backbone High Pheromones, agrochemicals

Key Differences

Functional Diversity: The target compound uniquely integrates a thiazole-thiourea group, absent in simpler esters like propyl butanoate or ethyl propenoate. This moiety may enhance binding affinity to biological targets (e.g., kinases or microbial enzymes) .

Complexity: Compared to β-phenethyl n-butanoate or terpene-based esters, the thiazole-thiourea group introduces steric and electronic challenges for synthesis and purification.

Applications : While simpler esters are used industrially (e.g., solvents or fragrances), the target compound’s hypothesized bioactivity aligns more with specialized pharmaceuticals or agrochemicals.

Recommendations for Further Study

To address these gaps, consult:

  • Specialized Databases : SciFinder, Reaxys, or PubChem for physicochemical and biological data.
  • Crystallographic Studies : Use SHELX-based refinement (as in ) to resolve the compound’s 3D structure.
  • SAR Studies : Compare its activity with thiazole-containing analogs (e.g., thiazole-urea derivatives).

Biological Activity

Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 875019-91-3
  • Molecular Formula : C10H14N2O2S2
  • Molecular Weight : 278.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound functions as an enzyme inhibitor by binding to active or allosteric sites, which can modulate various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Cytokine Regulation : It may reduce the expression of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Anti-inflammatory Activity

Studies indicate that this compound can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests potential applications in treating inflammatory diseases and conditions characterized by excessive inflammation.

Antimicrobial Properties

Preliminary investigations have suggested that the compound exhibits antimicrobial activity against various pathogens. This makes it a candidate for further exploration in the development of new antimicrobial agents.

In Vitro Studies

A study evaluated the anti-inflammatory effects of this compound on J774A.1 macrophage cells. The results indicated a significant reduction in LPS-induced cytokine production, demonstrating its potential as an anti-inflammatory agent.

StudyCell LineTreatmentOutcome
J774A.1LPS + CompoundReduced IL-6 and TNF-α levels
THP-1LPS + CompoundInhibition of NF-kB pathway

In Vivo Studies

In vivo studies using animal models have shown that administration of the compound can alleviate symptoms associated with acute lung injury (ALI). The compound was found to improve survival rates and reduce pulmonary edema in LPS-induced sepsis models.

StudyModel TypeTreatmentKey Findings
MiceLPS + CompoundReduced lung inflammation and improved survival

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was performed:

Compound NameStructure TypeBiological Activity
Ethyl 4-oxo...Ethyl ester variantModerate anti-inflammatory effects
Methyl 4-oxo...Methyl ester variantLower efficacy compared to propyl
Butyl 4-oxo...Butyl ester variantHigher lipophilicity but less potency

Q & A

Q. What are the optimal synthetic routes for Propyl 4-oxo-4-(1,3-thiazol-2-ylcarbamothioylamino)butanoate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution and condensation reactions to assemble the thiazole ring and butanoate backbone. Key steps include:

  • Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under reflux in polar aprotic solvents (e.g., DMF) .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the thiazole carbamothioyl group to the butanoate ester .
  • Esterification : Propyl esterification via acid-catalyzed reactions with propanol, monitored by TLC for completion . Optimization involves adjusting temperature (60–100°C), solvent polarity, and catalyst loading to improve yields (>70%) and purity (HPLC >95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • NMR : 1^1H NMR identifies protons on the thiazole ring (δ 7.2–8.1 ppm) and butanoate chain (δ 2.1–4.3 ppm). 13^{13}C NMR confirms carbonyl groups (δ 165–175 ppm) and thiazole carbons (δ 110–150 ppm) .
  • IR : Stretching vibrations for C=O (1640–1680 cm1^{-1}), C=S (1050–1150 cm1^{-1}), and N-H (3200–3400 cm1^{-1}) validate functional groups .
  • Mass spectrometry : ESI-MS confirms the molecular ion peak [M+H]+^+ at m/z 297.3 (calculated) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates to measure IC50_{50} .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess EC50_{50} .

Advanced Research Questions

Q. How can regioselectivity challenges in thiazole-ring functionalization be addressed during synthesis?

Regioselective modification of the thiazole ring requires:

  • Directed ortho-metalation : Using LDA (lithium diisopropylamide) to deprotonate specific positions, followed by electrophilic quenching (e.g., alkyl halides) .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents at the 4-position of the thiazole . Monitoring by 19^{19}F NMR (if fluorinated reagents are used) or X-ray crystallography resolves regiochemical ambiguities .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what computational tools support SAR analysis?

  • Substituent effects : Electron-withdrawing groups (e.g., -NO2_2) on the thiazole enhance enzyme inhibition by strengthening hydrogen bonding to active-site residues .
  • Computational methods :
  • Molecular docking (AutoDock Vina) : Predict binding modes to targets like cyclooxygenase-2 (PDB: 5IKT) .
  • QSAR modeling : Use MLR (multiple linear regression) to correlate logP values with antimicrobial potency .

Q. How can contradictory data on enzymatic inhibition mechanisms be resolved?

Discrepancies in inhibition mechanisms (e.g., competitive vs. non-competitive) arise from assay conditions. Resolve by:

  • Kinetic studies : Lineweaver-Burk plots to identify inhibition type .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm substrate displacement .
  • X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures to visualize binding interactions .

Q. What strategies stabilize the compound under physiological conditions for in vivo studies?

  • Prodrug design : Replace the propyl ester with pivaloyloxymethyl (POM) groups to enhance plasma stability .
  • Microencapsulation : Use PLGA nanoparticles (150–200 nm) for controlled release, monitored by dynamic light scattering (DLS) .
  • Degradation analysis : HPLC-MS identifies hydrolysis products in simulated gastric fluid (pH 2.0) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepConditionsYield (%)Purity (%)Reference
Thiazole formationDMF, 80°C, 12 h6590
Amide couplingEDC/HOBt, DCM, rt, 24 h7595
EsterificationH2_2SO4_4, propanol, reflux8598

Q. Table 2. Biological Activity Profile

Assay TypeTarget/OrganismResult (IC50_{50}/MIC)Reference
Protease inhibitionTrypsin-like protease2.3 µM
AntimicrobialS. aureus8 µg/mL
CytotoxicityHeLa cells15 µM

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